4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS No.: 921539-72-2
Cat. No.: VC4244083
Molecular Formula: C16H15FN2O4S
Molecular Weight: 350.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921539-72-2 |
|---|---|
| Molecular Formula | C16H15FN2O4S |
| Molecular Weight | 350.36 |
| IUPAC Name | 4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20) |
| Standard InChI Key | DNGSYNWKSKYJFU-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is C₁₆H₁₅FN₂O₄S, with a molecular weight of 350.36 g/mol. The structure comprises a benzene ring substituted with ethoxy (-OCH₂CH₃) and fluoro (-F) groups at the 4- and 3-positions, respectively, connected to a sulfonamide bridge (-SO₂NH-) that links to the 5-position of a 2-oxoindoline core.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds, such as 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, reveals planar geometries for the indoline and benzene rings, with intramolecular hydrogen bonds stabilizing the sulfonamide linkage . Fourier-transform infrared (FT-IR) spectroscopy typically shows peaks at ~1340 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching), confirming the sulfonamide group . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals:
-
¹H NMR: δ 1.35 ppm (triplet, -OCH₂CH₃), δ 6.8–7.8 ppm (aromatic protons).
-
¹³C NMR: δ 14.1 ppm (-OCH₂CH₃), δ 165–175 ppm (C=O of indolinone) .
Synthesis and Optimization
The synthesis involves a multi-step protocol:
Key Synthetic Routes
-
Indoline Core Formation:
-
Starting from 5-nitroindole, reduction with hydrogen/palladium yields 5-aminoindoline.
-
Oxidation with potassium permanganate generates the 2-oxoindoline moiety.
-
-
Sulfonamide Coupling:
-
4-Ethoxy-3-fluorobenzenesulfonyl chloride is reacted with 5-amino-2-oxoindoline in dichloromethane under basic conditions (e.g., triethylamine).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
-
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DCM | 78% → 85% |
| Base | Et₃N | 70% → 82% |
| Temperature | 0–5°C | Reduced side products |
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving batch yields exceeding 90%.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines reveal IC₅₀ values of 5.8–14.4 μM, surpassing reference drugs like 5-fluorouracil . Mechanistically, the compound induces apoptosis via:
Enzyme Inhibition
4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors, with a Kᵢ of 12.3 nM . This isoform selectivity (200-fold over CA-II) suggests utility in targeting hypoxic microenvironments .
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. CA-II) |
|---|---|---|
| CA-IX | 12.3 | 200 |
| VEGFR-2 | 8.7 | 150 |
| EGFR | >1000 | N/A |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: 0.22 mg/mL (pH 7.4), enhanced to 1.8 mg/mL in 10% DMSO.
-
Plasma Stability: >90% remaining after 24 hours (human plasma) .
ADME Profiling
-
Caco-2 Permeability: 8.9 × 10⁻⁶ cm/s (high intestinal absorption) .
-
Half-Life (Mouse): 6.2 hours (intravenous), supporting once-daily dosing .
Applications in Drug Development
Oncology
As a dual CA-IX/VEGFR-2 inhibitor, this compound disrupts tumor angiogenesis and acidifies the extracellular matrix, potentiating chemotherapy . In xenograft models, it reduces tumor volume by 62% at 50 mg/kg/day .
Neuroinflammation
Preliminary data show COX-2 inhibition (IC₅₀ = 34 nM), suggesting potential in treating neuropathic pain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume